Phorbol 12,13-dibutyrate
Overview
Description
Phorbol 12,13-dibutyrate is a phorbol ester, which is one of the constituents of croton oil. It is known for its role as an activator of protein kinase C and is widely used in scientific research due to its solubility in water and other organic solvents . This compound is a weak tumor promoter compared to 12-O-tetradecanoylphorbol-13-acetate .
Mechanism of Action
Target of Action
Phorbol 12,13-dibutyrate (PDBu) is a potent activator of Protein Kinase C (PKC) . PKC is a family of protein kinases that play critical roles in several cellular processes, including cell differentiation, proliferation, and apoptosis .
Mode of Action
PDBu interacts with PKC, leading to its activation . This interaction results in the phosphorylation of downstream targets of PKC, such as p44/42 MAPK and MARCKS .
Biochemical Pathways
The activation of PKC by PDBu affects several biochemical pathways. It induces contraction of vascular smooth muscle and inhibits MLC phosphatase (MLCP) in vascular smooth muscle . It also inhibits the activity of Na+,K+ ATPase in OK cells .
Pharmacokinetics
It is known that pdbu is soluble in dmso and ethanol , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The activation of PKC by PDBu leads to various molecular and cellular effects. It can lead to the activation of downstream PKC targets such as p44/42 MAPK and MARCKS . It also induces contraction of vascular smooth muscle and inhibits MLC phosphatase (MLCP) in vascular smooth muscle . Furthermore, it inhibits the activity of Na+,K+ ATPase in OK cells .
Action Environment
The action of PDBu can be influenced by various environmental factors. For instance, its solubility in DMSO and ethanol could affect its bioavailability and efficacy. Additionally, its action could be influenced by the specific cellular environment, such as the presence of other signaling molecules and the state of the target cells.
Biochemical Analysis
Biochemical Properties
Phorbol 12,13-dibutyrate interacts with various biomolecules, primarily through its activation of protein kinase C . As an activator of PKC, it can influence a wide range of biochemical reactions. For instance, it has been shown to stimulate the phosphorylation of Na+/K+ ATPase, thereby inhibiting its activity .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to activate endothelial nitric oxide synthase expression in primary human umbilical vein endothelial cells .
Molecular Mechanism
The molecular mechanism of action of this compound primarily involves its activation of protein kinase C . It exerts its effects at the molecular level through binding interactions with biomolecules, leading to enzyme activation or inhibition, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings . It has been reported that the vasoconstriction induced by this compound in bladder smooth muscle involves both activation of PKC and PKC-dependent activation of ROCK .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . It has been reported that this compound-induced vasoconstriction in vivo involves both activation of PKC and PKC-dependent activation of ROCK .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its activation of protein kinase C . This activation can lead to changes in metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It is soluble in DMSO or ethanol, which facilitates its distribution .
Subcellular Localization
The subcellular localization of this compound is primarily associated with its activation of protein kinase C . It has been reported that PKC activation interferes with the capacity of recombinant truncated (t)Bid to release cytochrome c from mitochondria .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phorbol 12,13-dibutyrate can be synthesized through the esterification of phorbol with butyric acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The use of continuous flow reactors and efficient separation techniques such as distillation and crystallization ensures high yield and purity of the final product . The compound is typically stored as a lyophilized powder to maintain its stability and prevent degradation .
Chemical Reactions Analysis
Types of Reactions
Phorbol 12,13-dibutyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.
Substitution: The ester groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These products have different chemical and biological properties, making them useful for various research applications .
Scientific Research Applications
Phorbol 12,13-dibutyrate is widely used in scientific research due to its ability to activate protein kinase C. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a standard for analytical techniques.
Biology: Employed in cell signaling studies to investigate the role of protein kinase C in various cellular processes.
Medicine: Used in cancer research to study tumor promotion and the effects of protein kinase C activation on cancer cells.
Industry: Utilized in the development of pharmaceuticals and as a tool for drug discovery.
Comparison with Similar Compounds
Phorbol 12,13-dibutyrate is often compared with other phorbol esters such as 12-O-tetradecanoylphorbol-13-acetate and phorbol 12-myristate 13-acetate. Some key differences include:
Hydrophobicity: This compound is less hydrophobic than 12-O-tetradecanoylphorbol-13-acetate, making it easier to wash out of cells in tissue culture.
Tumor Promotion: This compound is a weaker tumor promoter compared to 12-O-tetradecanoylphorbol-13-acetate.
Proliferative Induction: This compound has a higher proliferative induction capacity in melanocyte culture compared to phorbol 12-myristate 13-acetate.
List of Similar Compounds
- 12-O-tetradecanoylphorbol-13-acetate
- Phorbol 12-myristate 13-acetate
- Phorbol 12,13-diacetate
Properties
IUPAC Name |
[(1S,2S,6R,10S,11R,13S,14R,15R)-13-butanoyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40O8/c1-7-9-20(30)35-24-16(4)27(34)18(22-25(5,6)28(22,24)36-21(31)10-8-2)12-17(14-29)13-26(33)19(27)11-15(3)23(26)32/h11-12,16,18-19,22,24,29,33-34H,7-10,13-14H2,1-6H3/t16-,18+,19-,22-,24-,26-,27-,28-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQJRUJTZSGYBEZ-YVQNUNKESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1C(C2(C(C=C(CC3(C2C=C(C3=O)C)O)CO)C4C1(C4(C)C)OC(=O)CCC)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)O[C@@H]1[C@H]([C@]2([C@@H](C=C(C[C@]3([C@H]2C=C(C3=O)C)O)CO)[C@H]4[C@@]1(C4(C)C)OC(=O)CCC)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40O8 | |
Record name | PHORBOL-12,13-DIBUTYRATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20908 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50958628 | |
Record name | Phorbol 12,13-dibutyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50958628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Phorbol-12,13-dibutyrate is a white solid. (NTP, 1992) | |
Record name | PHORBOL-12,13-DIBUTYRATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20908 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
37558-16-0, 61557-88-8 | |
Record name | PHORBOL-12,13-DIBUTYRATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20908 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Phorbol 12,13-dibutyrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37558-16-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Phorbol 12,13-dibutyrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037558160 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phorbol dibutyrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061557888 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phorbol 12,13-dibutyrate | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phorbol 12,13-dibutyrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | PHORBOL 12,13-DIBUTYRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67MX82CL58 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: PDBu binds with high affinity to PKC, a family of enzymes involved in signal transduction pathways regulating cell growth, differentiation, and apoptosis. [, , , , ]
A: PDBu mimics the natural activator diacylglycerol (DAG) and activates PKC by promoting its translocation from the cytosol to the plasma membrane, where it interacts with phospholipids like phosphatidylserine. This leads to downstream phosphorylation of various substrates, triggering diverse cellular responses. [, , , , , , ]
A: Yes, PDBu exhibits some selectivity for different PKC isoforms. For instance, it shows higher affinity for the classical PKCs (α, βI, βII, γ) compared to novel PKCs (δ, ε, η, θ). Studies have explored modifying PDBu analogs to enhance selectivity towards specific PKC isoforms. [, , ]
ANone: PDBu can induce a wide array of cellular responses depending on the cell type and experimental conditions. These include:
- Proliferation: PDBu stimulates proliferation in certain cell types, such as Swiss 3T3 fibroblasts and some keratinocyte subpopulations. [, , ]
- Differentiation: In contrast, PDBu induces terminal differentiation in other cell types, notably human promyelocytic leukemia cells (HL-60). [, , ]
- Apoptosis: PDBu can also trigger apoptosis in certain cell types, highlighting the diverse and context-dependent effects of PKC activation. []
- Other effects: PDBu modulates various cellular processes, including ion channel activity, neurotransmitter release, smooth muscle contraction, and immune responses, illustrating its broad influence on cellular signaling. [, , , , , , ]
ANone: The molecular formula of PDBu is C26H40O5, and its molecular weight is 432.58 g/mol.
A: While the provided research papers don't include specific spectroscopic data, techniques like nuclear magnetic resonance (NMR) have been used to analyze the conformation of PDBu and its interactions with PKC subdomains. []
ANone: The provided research papers primarily focus on the biological activity and mechanisms of action of PDBu. There is limited information on its material compatibility and stability under various conditions.
ANone: PDBu itself doesn't possess catalytic properties. It functions by binding to and activating PKC, which is the enzyme responsible for catalytic activity. Therefore, PDBu doesn't have direct catalytic applications.
A: Computational studies, including molecular modeling, have been utilized to understand the structural basis for PDBu binding to PKC and the impact of structural modifications on binding affinity and selectivity for different PKC isoforms. []
A: The research indicates that even subtle changes in the PDBu structure can significantly influence its activity and selectivity for different PKC isoforms. Studies have explored modifications at various positions of the phorbol ester structure to modulate its potency and selectivity. [, ]
A: Replacing specific amino acid residues in the C1 domain of RasGRP2 (a protein containing a C1 domain similar to PKC) with those found in higher-affinity C1 domains significantly increased its binding affinity for PDBu. [] This highlights how subtle changes in the binding site can dramatically alter PDBu affinity.
ANone: While the research papers primarily focus on the biological activity of PDBu, they don't provide detailed information regarding its stability under various conditions or specific formulation strategies.
ANone: Research on PDBu and related phorbol esters has been instrumental in elucidating the critical role of PKC in various cellular processes. Key milestones include:
- Discovery of tumor-promoting activity: The finding that phorbol esters, including PDBu, act as potent tumor promoters in mouse skin models sparked intense interest in understanding their mechanism of action. [, ]
- Identification of PKC as the cellular target: The discovery of specific, saturable binding sites for PDBu in various tissues, including brain, led to the identification of PKC as its primary cellular target. [, , ]
- Elucidation of PKC activation mechanism: Studies using PDBu and its analogs have been crucial in deciphering the complex mechanism of PKC activation, including its translocation to the plasma membrane, interaction with phospholipids, and downstream signaling events. [, , , , , ]
- Development of PKC inhibitors: The knowledge gained from studying PDBu binding and PKC activation has facilitated the development of PKC inhibitors, some of which have shown promise in preclinical and clinical studies for various diseases. []
ANone: Research on PDBu has fostered collaborations and synergies across various disciplines, including:
- Cell biology: PDBu has been instrumental in unraveling fundamental cellular processes such as signal transduction, cell growth, differentiation, and apoptosis. [, , , ]
- Immunology: Studies using PDBu have shed light on the role of PKC in immune cell activation, differentiation, and cytokine production. []
- Neuroscience: PDBu has been used to study synaptic plasticity, neurotransmitter release, and the role of PKC in neuronal signaling pathways. []
- Cancer research: The tumor-promoting activity of PDBu has driven research into the role of PKC in cancer development and progression, leading to the exploration of PKC inhibitors as potential anticancer agents. [, ]
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